Cas no 866728-01-0 (5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)

5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline
- AB00675035-01
- 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- F1604-0533
- AKOS001814711
- 866728-01-0
- 5-(2-fluorobenzyl)-7,8-dimethoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- 5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
-
- インチ: 1S/C26H22FN3O2/c1-16-8-10-17(11-9-16)25-20-15-30(14-18-6-4-5-7-21(18)27)22-13-24(32-3)23(31-2)12-19(22)26(20)29-28-25/h4-13,15H,14H2,1-3H3
- InChIKey: PXIHXJJWGZIRQM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1CN1C=C2C(C3C=CC(C)=CC=3)=NN=C2C2C=C(C(=CC1=2)OC)OC
計算された属性
- せいみつぶんしりょう: 427.16960512g/mol
- どういたいしつりょう: 427.16960512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 49.2Ų
5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0533-2μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-20mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-1mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-3mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-10μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-5mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-10mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-2mg |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-5μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0533-20μmol |
5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline |
866728-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinolineに関する追加情報
Recent Advances in the Study of 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0)
The compound 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its pyrazoloquinoline core, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense research and development.
One of the key areas of investigation has been the compound's interaction with specific molecular targets, such as protein kinases and neurotransmitter receptors. Preliminary in vitro and in vivo studies suggest that 866728-01-0 exhibits potent inhibitory activity against certain kinases involved in cell proliferation and survival pathways. These findings have spurred further research into its potential as an anti-cancer agent, with particular interest in its selectivity and minimal off-target effects compared to existing therapeutics.
In addition to its anti-cancer properties, recent studies have explored the neuropharmacological potential of 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline. Research indicates that the compound may modulate neurotransmitter systems implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects in preclinical models has positioned it as a promising candidate for further development in this area.
The synthesis and structural optimization of 866728-01-0 have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved bioavailability and reduced toxicity. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, providing valuable insights for the design of next-generation analogs with enhanced therapeutic profiles.
Pharmacokinetic studies have further elucidated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable pharmacokinetic characteristics, including good oral bioavailability and a manageable half-life, which are critical for its development as a clinical candidate. However, challenges such as metabolic stability and potential drug-drug interactions remain areas of ongoing investigation.
In conclusion, the recent research on 5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS: 866728-01-0) highlights its multifaceted potential in both oncology and neurology. While significant progress has been made in understanding its mechanism of action and optimizing its pharmacological properties, further studies are needed to fully realize its therapeutic potential. Continued exploration of its clinical applications and safety profile will be essential for its transition from bench to bedside.
866728-01-0 (5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline) 関連製品
- 1054484-42-2(N-(5-Bromo-2-chloropyridin-4-yl)-2,2-dimethylpropionamide)
- 2172082-46-9(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)-2-methylbutanoic acid)
- 1803721-99-4(1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one)
- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)
- 1803796-41-9(Methyl 5-cyano-2-iodo-4-(trifluoromethyl)benzoate)
- 1807057-39-1(Ethyl 3-cyano-5-mercapto-4-methylphenylacetate)
- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)
- 401909-55-5(1-(1h-pyrrol-2-yl)methanamine Hydrochloride (1:1))
- 1806328-22-2(3-(2-Chloro-3-(hydroxymethyl)phenyl)propanoic acid)
- 1627180-59-9(5-chloro-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidine)




